molecular formula C9H20O B13943397 5,6-Dimethylheptan-1-ol CAS No. 60564-78-5

5,6-Dimethylheptan-1-ol

Cat. No.: B13943397
CAS No.: 60564-78-5
M. Wt: 144.25 g/mol
InChI Key: JSRZLXKKHMYWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylheptan-1-ol: is an organic compound with the molecular formula C₉H₂₀O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptane chain that has two methyl groups attached to the fifth and sixth carbons. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylheptan-1-ol can be achieved through several methods. One common approach involves the hydroformylation of 5,6-dimethylheptene, followed by reduction of the resulting aldehyde. The hydroformylation reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions. The aldehyde product is then reduced using hydrogen gas in the presence of a palladium or platinum catalyst to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous flow process to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylheptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6-Dimethylheptan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethylheptan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. In metabolic pathways, it can be oxidized to form aldehydes and ketones, which can further participate in various biochemical reactions .

Comparison with Similar Compounds

  • 2,6-Dimethylheptan-1-ol
  • 2,5-Dimethylheptan-1-ol
  • 2,6-Dimethylheptane

Comparison: 5,6-Dimethylheptan-1-ol is unique due to the specific positioning of the methyl groups on the fifth and sixth carbons, which influences its physical and chemical properties. Compared to 2,6-Dimethylheptan-1-ol and 2,5-Dimethylheptan-1-ol, it exhibits different reactivity and interaction patterns in chemical reactions and biological systems. The presence of the hydroxyl group at the first carbon also distinguishes it from 2,6-Dimethylheptane, which lacks this functional group .

Properties

CAS No.

60564-78-5

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

5,6-dimethylheptan-1-ol

InChI

InChI=1S/C9H20O/c1-8(2)9(3)6-4-5-7-10/h8-10H,4-7H2,1-3H3

InChI Key

JSRZLXKKHMYWLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.